3-(1,3-Thiazol-2-yl)thiomorpholine Exhibits a Thiomorpholine Core, a Privileged Scaffold for PTP1B Inhibition, Unlike Simple Thiazoles
While specific data for 3-(1,3-Thiazol-2-yl)thiomorpholine is absent, class-level inference strongly suggests its structural scaffold confers a significant advantage. A study by Ganou et al. (2018) evaluated 15 thiomorpholine and 10 thiazolyl derivatives for PTP1B inhibition. All thiomorpholine-containing compounds demonstrated inhibitory action (IC50 range: 4-45 μΜ), whereas only three thiazolyl derivatives lacking the thiomorpholine core showed low inhibition (best IC50 = 18 μΜ) [1]. This quantitative class-level inference suggests that the thiomorpholine moiety, present in 3-(1,3-Thiazol-2-yl)thiomorpholine, is a critical pharmacophore for achieving potent PTP1B inhibition, a property not conferred by the thiazole ring alone.
| Evidence Dimension | PTP1B Enzyme Inhibition |
|---|---|
| Target Compound Data | No direct data available. |
| Comparator Or Baseline | Thiomorpholine derivatives (as a class): IC50 = 4-45 μΜ. Thiazolyl derivatives (as a class): best IC50 = 18 μΜ [1]. |
| Quantified Difference | Thiomorpholine-containing compounds demonstrate up to an 11.25-fold improvement in potency over the best thiazolyl analog in the study. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This class-level data provides a strong scientific rationale for selecting a thiomorpholine-containing compound like 3-(1,3-Thiazol-2-yl)thiomorpholine over a simple thiazole derivative for PTP1B inhibitor development programs.
- [1] Ganou, C. A., Eleftheriou, P. T., Theodosis-Nobelos, P., Fesatidou, M., Geronikaki, A. A., Lialiaris, T., & Rekka, E. A. (2018). Docking analysis targeted to the whole enzyme: an application to the prediction of inhibition of PTP1B by thiomorpholine and thiazolyl derivatives. SAR and QSAR in Environmental Research, 29(2), 133-149. View Source
